

An In-Depth Technical Guide to 4-Aminopyridazine: Synthesis and Physicochemical Properties

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Compound of Interest

Compound Name: 4-Aminopyridazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **4-aminopyridazine**, a heterocyclic amine of interest in pharmaceutical and agrochemical research. Due to a significant lack of publicly available quantitative data on its solubility in organic solvents, this document focuses on its synthesis and known applications, alongside a general discussion of solubility determination methodologies.

Introduction to 4-Aminopyridazine

4-Aminopyridazine is a pyridazine derivative with an amino group at the 4-position. It serves as a versatile building block in the synthesis of various biologically active molecules. Its applications are found in the development of anti-inflammatory and antimicrobial agents, as well as in the formulation of herbicides and pesticides.

Quantitative Solubility Data

A comprehensive search for quantitative solubility data of **4-aminopyridazine** in common organic solvents did not yield specific numerical values. Chemical databases and scientific literature predominantly provide qualitative descriptions of solubility for the isomeric compound, 4-aminopyridine. This significant data gap highlights an area for future research to fully

characterize the physicochemical properties of **4-aminopyridazine** for applications in drug development and formulation.

Experimental Protocols

While specific experimental data on the solubility of **4-aminopyridazine** is not available, this section outlines a detailed, validated protocol for its synthesis. Additionally, a general methodology for determining the solubility of a compound is provided, which can be adapted for **4-aminopyridazine**.

Synthesis of 4-Aminopyridazine from 3,6-dichloropyridazin-4-amine[1]

This procedure details the synthesis of **4-aminopyridazine** via the catalytic hydrogenation of 3,6-dichloropyridazin-4-amine.

Materials:

- 3,6-dichloropyridazin-4-amine
- Tetrahydrofuran (THF)
- Sodium hydroxide (NaOH)
- 10% Palladium on activated carbon (Pd/C)
- Hydrogen gas (H₂)
- Methanol
- Water
- Standard laboratory glassware and equipment for filtration and concentration.

Procedure:

- Dissolve 5.00 g (18.2 mmol) of 3,6-dichloropyridazin-4-amine in 100 ml of tetrahydrofuran in a suitable reaction vessel.

- Add a solution of 8.00 g (200 mmol) of sodium hydroxide in 32 ml of water to the reaction mixture.
- Carefully add 500 mg of 10% palladium on activated carbon catalyst to the mixture.
- Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 48 hours.
- Upon completion of the reaction, remove the insoluble material (catalyst) by filtration.
- Concentrate the filtrate under reduced pressure.
- Dissolve the concentrated residue in 100 ml of methanol.
- Filter the methanolic solution again to remove any remaining insoluble material.
- Concentrate the filtrate to obtain the solid target product, **4-aminopyridazine**.

Product Characterization:

The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the ^1H -NMR spectrum in DMSO-d_6 would show characteristic peaks for the protons of **4-aminopyridazine**.^[1]

General Protocol for Solubility Determination: Shake-Flask Method

This widely accepted method can be employed to determine the equilibrium solubility of **4-aminopyridazine** in various organic solvents.

Materials:

- **4-Aminopyridazine**
- A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, acetonitrile, tetrahydrofuran, ethyl acetate)
- Vials with tight-fitting caps

- Shaking incubator or orbital shaker with temperature control
- Analytical balance
- Centrifuge
- A suitable analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

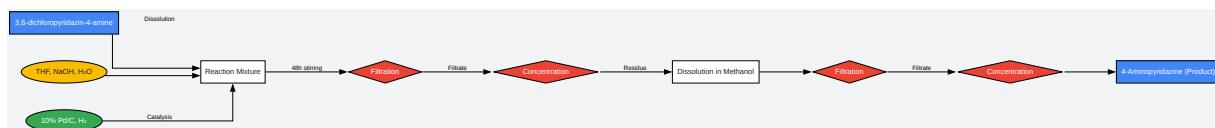
- Add an excess amount of solid **4-aminopyridazine** to a vial containing a known volume of the selected organic solvent.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
- Centrifuge the vials at a high speed to pellet the excess solid.
- Carefully withdraw a known volume of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of **4-aminopyridazine** in the diluted sample using a validated analytical method.
- Calculate the solubility of **4-aminopyridazine** in the specific solvent, expressed in units such as mg/mL or mol/L.

Experimental Workflows and Signaling Pathways

Currently, there is a lack of specific, well-defined signaling pathways or complex experimental workflows in the public domain that directly involve **4-aminopyridazine** and would be suitable

for visualization with Graphviz. The primary role of **4-aminopyridazine** described in the available literature is as a synthetic intermediate.

To illustrate a potential workflow, a diagram for the synthesis of **4-aminopyridazine** is provided below.



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Caption: Synthesis workflow for **4-aminopyridazine**.

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References

- 1. 4-AMINOPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
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